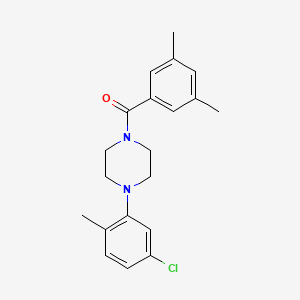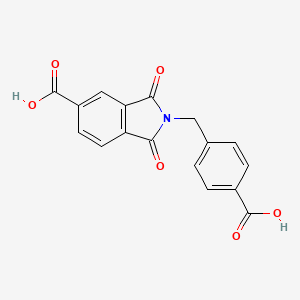
2-(4-carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Descripción general
Descripción
2-(4-carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a chemical compound that has been widely studied for its potential use in various scientific research applications. It is also known by the name of Cbz-Gly-Pro-D-Leu, and its molecular formula is C21H17NO7.
Mecanismo De Acción
The mechanism of action of 2-(4-carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves the inhibition of enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, and their inhibition can prevent the invasion and metastasis of cancer cells. HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid include:
1. Inhibition of Cancer Cell Growth: It has been shown to inhibit the growth of various cancer cell lines such as prostate cancer, breast cancer, and lung cancer.
2. Induction of Apoptosis: It has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
3. Reduction of Inflammation: It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments include:
1. High Potency: It has been shown to have a high potency in inhibiting the growth of cancer cells.
2. Selectivity: It has been shown to be selective in its inhibition of enzymes such as MMPs and HDACs.
The limitations of using 2-(4-carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments include:
1. Limited Solubility: It has limited solubility in water, which can make it difficult to prepare solutions for experiments.
2. High Cost: It can be expensive to synthesize and purchase 2-(4-carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid for lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid, including:
1. Development of Novel Analogues: The synthesis of novel analogues of 2-(4-carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid with improved potency and selectivity.
2. Combination Therapy: The use of 2-(4-carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid in combination with other drugs for the treatment of cancer and other diseases.
3. Pharmacokinetic Studies: The study of the pharmacokinetics of 2-(4-carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid to determine its efficacy and safety in animal and human models.
Conclusion:
In conclusion, 2-(4-carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a chemical compound that has been widely studied for its potential use in various scientific research applications. Its mechanism of action involves the inhibition of enzymes such as MMPs and HDACs, and its biochemical and physiological effects include the inhibition of cancer cell growth, induction of apoptosis, and reduction of inflammation. While it has several advantages for use in lab experiments, it also has limitations such as limited solubility and high cost. There are several future directions for the study of 2-(4-carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid, including the development of novel analogues, combination therapy, and pharmacokinetic studies.
Aplicaciones Científicas De Investigación
2-(4-carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied for its potential use in various scientific research applications such as:
1. Cancer Research: It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines.
2. Neurological Disorders: It has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: It has been shown to have a protective effect on the heart and reduce the risk of cardiovascular diseases.
Propiedades
IUPAC Name |
2-[(4-carboxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO6/c19-14-12-6-5-11(17(23)24)7-13(12)15(20)18(14)8-9-1-3-10(4-2-9)16(21)22/h1-7H,8H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBPTBLBYQKZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5844928.png)

![2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5844939.png)

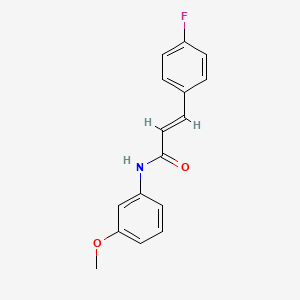
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5844992.png)

![N-(4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5845002.png)

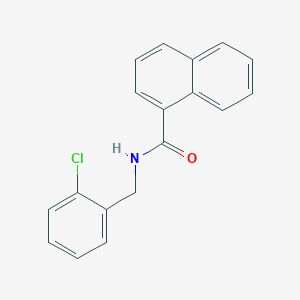
![1-acetyl-4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5845022.png)
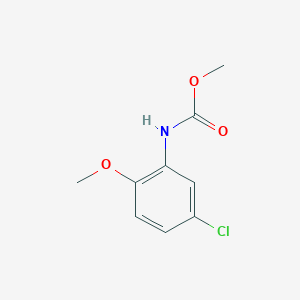
![5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5845034.png)
